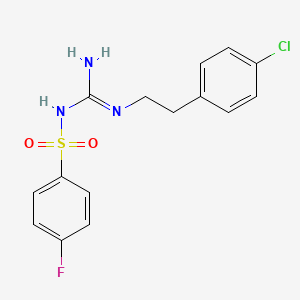

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O2S/c16-12-3-1-11(2-4-12)9-10-19-15(18)20-23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H3,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSAOBQKPUGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chlorophenethylamine and 4-fluorobenzenesulfonyl chloride.

Formation of Carbamimidoyl Intermediate: The 4-chlorophenethylamine reacts with cyanamide under acidic conditions to form the carbamimidoyl intermediate.

Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale reactors: To handle the exothermic nature of the reactions.

Continuous flow systems: To improve yield and efficiency.

Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or other reduced forms of the sulfonamide group.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from sulfonamides, including N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, exhibit significant anticancer properties. These compounds often act as inhibitors of various enzymes involved in tumor progression. For instance, studies have shown that modifications of sulfonamide structures can lead to potent inhibitors of carbonic anhydrases, which are implicated in cancer metastasis.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase II | 2.88 ± 0.58 | Zhao et al., Molecules (2018) |

| 4-Fluorobenzenesulfonamide | PI3K/mTOR | 2.88 ± 0.58 | Zhao et al., Molecules (2018) |

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. The structural characteristics of sulfonamides allow them to inhibit bacterial growth effectively. Various derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study reported the synthesis of several N-substituted benzylidene-4-fluorobenzenesulfonamides, demonstrating promising antimicrobial activities against a range of bacterial strains. The derivatives showed varying degrees of effectiveness, with some exhibiting significant inhibition zones in agar diffusion tests.

Bioimaging Applications

This compound is also utilized in bioimaging due to its fluorescent properties. The incorporation of fluorinated groups enhances the visibility of compounds in imaging techniques such as fluorescence microscopy.

Table 2: Bioimaging Applications of Fluorinated Sulfonamides

Mechanism of Action

The mechanism by which N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide exerts its effects typically involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from pharmacological and crystallographic studies:

Key Observations:

Halogenation vs. Methoxy groups are less electronegative but may improve solubility due to their electron-donating nature . In Chlorhexidine derivatives, the 4-chlorophenyl group is retained, but the addition of a hexyl chain and biguanide/nitrile groups broadens their antimicrobial activity .

Carbamimidoyl vs. Biguanide/Urea :

Pharmacological and Physicochemical Properties

- Bioactivity : Chlorhexidine derivatives are well-established antiseptics, while the target compound’s bioactivity remains under investigation. The presence of fluorine may confer metabolic stability, as seen in fluorinated pharmaceuticals .

- Solubility : The 4-methoxy substituent in N-(4-Methoxyphenyl)benzenesulfonamide likely increases solubility in polar solvents compared to the target compound’s halogenated aromatic system .

- Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization of sulfonamide and carbamimidoyl groups, whereas Chlorhexidine derivatives utilize simpler alkylation of biguanide precursors .

Crystallographic and Stability Considerations

- Crystal Packing: The double sulfonamide structure in 4-iodo-N,N-bis-(2-nitrophenylsulfonyl)aniline forms dense crystal lattices due to nitro group interactions, whereas the target compound’s mono-sulfonamide may adopt less rigid packing, influencing stability .

- Thermal Stability : Fluorinated aromatic systems (as in the target compound) generally exhibit higher thermal stability compared to methoxy-substituted analogs .

Biological Activity

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12ClFNO2S

- Molecular Weight : 285.72 g/mol

- CAS Number : Not specified in the results, but related compounds include 4-fluorobenzenesulfonamide (CAS 402-46-0) which serves as a structural reference.

This compound acts primarily as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that fluorinated benzenesulfonamides can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds derived from 4-fluorobenzenesulfonamide have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

- Inhibition of Carbonic Anhydrases : A study using nuclear magnetic resonance spectroscopy demonstrated that 4-fluorobenzenesulfonamide binds effectively to human carbonic anhydrases I and II, indicating a potential pathway for therapeutic intervention in diseases where these enzymes are overactive .

- Antifungal Activity : Another study evaluated the antifungal properties of related sulfonamides and found that they could inhibit the growth of pathogenic fungi, suggesting a broader spectrum of biological activity for compounds like this compound .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates like 4-chlorophenethylamine with carbamimidoyl precursors, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Temperature control (0–5°C during sulfonylation) and stoichiometric adjustments (1.2 equivalents of sulfonyl chloride) enhance efficiency .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzene; carbamimidoyl NH signals at δ 6.8–7.5 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 397.0821 [M+H]) validates molecular formula .

- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and NH groups (3200–3400 cm) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this sulfonamide derivative?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-fluoro with trifluoromethyl or chloro groups) to assess electronic effects on activity .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial screens (MIC against S. aureus or E. coli) to correlate structural changes with potency .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., cyclooxygenase-2) and guide SAR .

Q. What experimental approaches are used to investigate this compound’s potential in addressing antimicrobial resistance?

- Methodological Answer :

- Synergy studies : Combine the compound with sub-inhibitory concentrations of existing antibiotics (e.g., β-lactams) to assess enhanced efficacy against resistant strains .

- Resistance induction assays : Serial passage of pathogens in increasing compound concentrations to evaluate resistance development rates .

- Mechanistic studies : Measure membrane permeability (via SYTOX Green uptake) or efflux pump inhibition (using ethidium bromide accumulation assays) .

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate parameters like LogP (lipophilicity), CYP450 metabolism, and hERG inhibition risk .

- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .

Methodological Considerations

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

- Methodological Answer :

- In-situ monitoring : Use LC-MS or NMR to track unstable intermediates (e.g., sulfonyl chlorides) .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize carbamimidoyl intermediates during coupling reactions .

Q. How are crystallographic data utilized to validate the compound’s 3D structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.